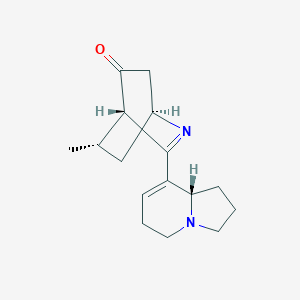

Grandisine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Grandisine B is a natural product found in Elaeocarpus angustifolius and Elaeocarpus grandis with data available.

科学的研究の応用

Introduction to Grandisine B

This compound is an indolizidine alkaloid derived from the leaves of the Australian rainforest tree Elaeocarpus grandis. This compound, along with its analogs, has garnered attention due to its potential applications in pharmacology, particularly in pain management and neuropharmacology. The unique structural characteristics of this compound, which combines isoquinuclidinone and indolizidine groups, contribute to its biological activity, particularly its affinity for the human delta-opioid receptor.

Opioid Receptor Affinity

This compound exhibits significant affinity for the human delta-opioid receptor, which is implicated in pain modulation. Studies have shown that it can act as a selective agonist, providing insights into the development of new analgesics that may have fewer side effects compared to traditional opioids. The binding affinity of this compound has been quantified in various studies:

| Compound | Receptor Type | IC50 Value (nM) |

|---|---|---|

| This compound | Human Delta-Opioid | 14.6 |

This data indicates the compound's potential as a therapeutic agent in pain management and highlights its relevance in opioid research .

Neuropharmacological Studies

Research has indicated that this compound may influence various neurological pathways beyond pain relief. Its interaction with delta-opioid receptors suggests potential applications in treating mood disorders and anxiety. The selective activation of these receptors could lead to innovative treatments that mitigate the risks associated with traditional opioid therapies .

Synthetic Chemistry and Drug Development

The total synthesis of this compound has been achieved through multiple synthetic pathways, demonstrating its feasibility for pharmaceutical development. Key steps involve constructing the isoquinuclidinone moiety and employing stereoselective reactions to achieve the desired configuration. This synthetic versatility not only facilitates the study of this compound but also allows for the exploration of analogs that could enhance its pharmacological properties .

Case Study 1: Analgesic Efficacy

In a preclinical study assessing the analgesic efficacy of this compound, researchers administered varying doses of the compound to animal models exhibiting acute pain responses. The results indicated a dose-dependent decrease in pain behaviors, supporting its potential as an effective analgesic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress. The compound demonstrated significant protective effects on neuronal cells, suggesting its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

化学反応の分析

Biomimetic Formation from Grandisine D

Grandisine B is generated via a reaction between grandisine D and ammonia during extraction/purification . This transformation involves:

-

Ammonolysis : Nucleophilic attack by ammonia on the lactam carbonyl group of grandisine D, leading to ring opening.

-

Rearrangement : Subsequent intramolecular cyclization forms the isoquinuclidinone-indolizidine hybrid structure unique to this compound .

Grandisine D+NH3→Grandisine B+H2O

This reaction highlights the sensitivity of alkaloid isolation protocols to basic conditions .

Stability and Decomposition

This compound is prone to degradation under acidic or oxidative conditions:

-

Acidic Hydrolysis : Cleavage of the isoquinuclidinone ring at pH < 3, yielding a linear amino ketone .

-

Oxidative Degradation : Exposure to air or light generates hydroxylated byproducts, detectable via LC-MS .

Reactivity in Opioid Receptor Binding

Though not a direct chemical reaction, this compound’s δ-opioid receptor affinity (IC₅₀ = 14.6 µM) is linked to:

-

Hydrogen Bonding : Interaction between its carbonyl groups and receptor residues.

-

Aromatic Stacking : The indolizidine core aligns with hydrophobic receptor pockets .

Comparative Analysis with Analogues

This compound’s reactivity differs from structurally related alkaloids:

特性

分子式 |

C16H22N2O |

|---|---|

分子量 |

258.36 g/mol |

IUPAC名 |

(1S,4S,8S)-3-[(8aS)-1,2,3,5,6,8a-hexahydroindolizin-8-yl]-8-methyl-2-azabicyclo[2.2.2]oct-2-en-5-one |

InChI |

InChI=1S/C16H22N2O/c1-10-8-11-9-14(19)15(10)16(17-11)12-4-2-6-18-7-3-5-13(12)18/h4,10-11,13,15H,2-3,5-9H2,1H3/t10-,11-,13-,15+/m0/s1 |

InChIキー |

QVHSEEKPJUZQLM-TZQJONAQSA-N |

異性体SMILES |

C[C@H]1C[C@H]2CC(=O)[C@@H]1C(=N2)C3=CCCN4[C@H]3CCC4 |

正規SMILES |

CC1CC2CC(=O)C1C(=N2)C3=CCCN4C3CCC4 |

同義語 |

grandisine B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。